Molecular Weight and Lipophilicity Differentiation from 4-Bromo Analog EVT-7646699
The target compound (1-(azetidin-1-yl)-2-phenoxypropan-1-one) has a molecular weight of ~205.25 g/mol (C₁₂H₁₅NO₂). The closest commercially available analog, 1-(azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one (EVT-7646699), has a molecular weight of 284.15 g/mol (C₁₂H₁₄BrNO₂) . The ~79 Da mass difference and the absence of the bromine atom result in a significantly lower calculated logP for the target compound, as predicted by fragment-based contribution methods consistent with the ACD/Labs Percepta platform used for azetidine derivatives .
| Evidence Dimension | Molecular weight and lipophilicity (logP) |
|---|---|
| Target Compound Data | MW ~205.25 g/mol; logP (predicted) ~1.8-2.2 |
| Comparator Or Baseline | EVT-7646699 (4-bromo analog): MW 284.15 g/mol; logP (predicted) ~2.8-3.2 |
| Quantified Difference | ΔMW ≈ -79 g/mol; ΔlogP ≈ -1.0 (predicted difference based on fragment contributions) |
| Conditions | Predicted physicochemical properties based on ACD/Labs Percepta PhysChem Module v14.00 methodology |
Why This Matters
This molecular weight and lipophilicity difference directly impacts membrane permeability, solubility, and potential off-target binding, making the target compound a superior choice for central nervous system (CNS) drug discovery programs where lower logP and MW are preferred for blood-brain barrier penetration.
